依度沙班-M2

描述

Edoxaban-M2 is a useful research compound. Its molecular formula is C17H27N5O2S and its molecular weight is 365.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Edoxaban-M2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Edoxaban-M2 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

房颤抗凝治疗

依度沙班-M2主要用作抗凝剂,用于预防房颤(AF)患者的卒中。 它抑制凝血因子Xa,这是凝血级联反应中的关键成分,从而降低血栓形成的风险 . 其快速起效和可预测的药代动力学特性使其成为华法林的合适替代品,尤其是在需要长期抗凝治疗的患者中 .

静脉血栓栓塞症的预防

在临床环境中,this compound用于预防重大骨科手术(如髋关节或膝关节置换术)后的静脉血栓栓塞症(VTE)。 与传统疗法相比,其每日一次的给药方案提供便利,并提高了患者依从性 .

深静脉血栓形成和肺栓塞的治疗

This compound还用于治疗深静脉血栓形成 (DVT) 和肺栓塞 (PE)。 它提供了一种非侵入性治疗选择,可以通过口服给药,从而避免了静脉注射肝素的需要 .

特殊人群中卒中风险的降低

研究表明,this compound可有效降低既往有缺血性卒中史的房颤患者的卒中风险。 这尤其重要,因为这些患者再次发生卒中的风险更高,并且经常被排除在口服抗凝剂的关键试验之外 .

治疗药物监测

由于this compound的药代动力学个体间差异较大,治疗指数窄,因此其治疗药物监测至关重要。 已开发出快速检测方法来监测患者体内的药物水平,确保最佳给药剂量,并最大程度地降低不良反应的风险 .

COVID-19患者的抗凝治疗

This compound已被证明是抑制SARS-CoV-2患者的因子IIa或Xa的有效治疗方法。 它减少了过度血液凝固的可能性,这是严重COVID-19病例的并发症 .

药物相互作用研究

该化合物与其他药物的相互作用是研究的重点领域。 已进行研究以了解this compound如何与P-糖蛋白抑制剂和其他药物相互作用,这对患者安全和药物疗效至关重要 .

药效经济学研究

This compound是药效经济学研究的主题,这些研究评估了其与其他抗凝剂相比的成本效益。 这些研究考虑了药物对医疗保健成本、患者生活质量和长期结果的影响 .

作用机制

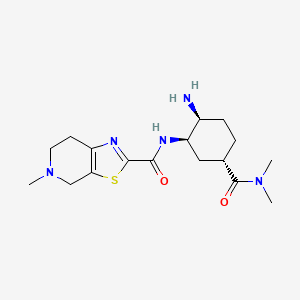

Target of Action

Edoxaban-M2, also known as W1D9UGS1SE or N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide, is a direct, selective, and reversible inhibitor of Factor Xa (FXa) . FXa is a key protein in the coagulation cascade, playing a crucial role in blood clot formation .

Mode of Action

Edoxaban-M2 interacts with its target, Factor Xa, by binding reversibly to the active site of Factor Xa . This binding attenuates thrombin generation and reduces fibrin formation . By inhibiting Factor Xa, Edoxaban-M2 prevents the stepwise amplification of protein factors needed to form blood clots .

Biochemical Pathways

The primary biochemical pathway affected by Edoxaban-M2 is the coagulation cascade. By inhibiting Factor Xa, Edoxaban-M2 disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin, a key step in blood clot formation . This results in an overall anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Edoxaban-M2 exhibits favorable pharmacokinetic properties. It is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . The compound reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Total clearance is approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .

Result of Action

The molecular and cellular effects of Edoxaban-M2’s action primarily involve the reduction of thrombin generation and fibrin formation . This results in a decrease in blood clot formation, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Action Environment

The action, efficacy, and stability of Edoxaban-M2 can be influenced by various environmental factors. For instance, the presence of strong P-glycoprotein inhibitors can increase Edoxaban-M2 plasma concentrations and increase the risk of bleeding, whereas P-glycoprotein inducers can decrease Edoxaban-M2 plasma concentrations and increase the risk of thromboembolic events . Furthermore, renal function can affect exposure to Edoxaban-M2 . Therefore, careful consideration of these factors is necessary when prescribing Edoxaban-M2.

生化分析

Biochemical Properties

Edoxaban-M2 functions as a selective inhibitor of factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin . By inhibiting factor Xa, Edoxaban-M2 prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that Edoxaban-M2 effectively reduces thrombin generation and platelet activation .

Cellular Effects

Edoxaban-M2 influences various cellular processes by inhibiting factor Xa. This inhibition leads to a decrease in thrombin generation, which in turn reduces platelet activation and aggregation . Additionally, Edoxaban-M2 affects cell signaling pathways involved in coagulation and inflammation, thereby modulating gene expression related to these processes . The compound’s impact on cellular metabolism is primarily observed in its ability to alter the balance of pro-coagulant and anti-coagulant factors within the cell .

Molecular Mechanism

At the molecular level, Edoxaban-M2 exerts its effects by binding to the active site of factor Xa, thereby preventing its interaction with prothrombin . This binding is reversible and highly selective, ensuring that Edoxaban-M2 effectively inhibits the coagulation cascade without affecting other serine proteases . The inhibition of factor Xa by Edoxaban-M2 leads to a reduction in thrombin generation, which is crucial for the formation of blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, Edoxaban-M2 demonstrates a rapid onset of action, with peak effects on anticoagulation markers occurring within 1-2 hours of administration . The compound exhibits a biphasic decline in plasma concentrations, with a terminal elimination half-life ranging from 10 to 14 hours . Over time, Edoxaban-M2 maintains its stability and continues to exert its anticoagulant effects without significant degradation . Long-term studies have shown that Edoxaban-M2 does not accumulate in the body, ensuring consistent therapeutic effects with repeated dosing .

Dosage Effects in Animal Models

In animal models, the effects of Edoxaban-M2 vary with different dosages. At therapeutic doses, Edoxaban-M2 effectively inhibits factor Xa and reduces thrombus formation without causing significant adverse effects . At higher doses, the compound may lead to increased bleeding risk and other toxic effects . Studies have shown that the optimal dosage of Edoxaban-M2 depends on the specific animal model and the desired therapeutic outcome .

Metabolic Pathways

Edoxaban-M2 is primarily metabolized in the liver through pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes glucuronidation and is subsequently excreted via the biliary and renal routes . The metabolism of Edoxaban-M2 is a minor clearance pathway, with renal clearance accounting for approximately 50% of total clearance . This ensures that Edoxaban-M2 maintains its therapeutic effects while minimizing the risk of drug-drug interactions .

Transport and Distribution

Edoxaban-M2 is transported across the intestinal wall via p-glycoprotein transporters, ensuring efficient absorption and distribution within the body . The compound exhibits high oral bioavailability, with peak plasma concentrations achieved within 1-2 hours of administration . Edoxaban-M2 is distributed throughout the body, with a steady-state volume of distribution of approximately 107 liters . The compound’s distribution is influenced by factors such as renal function, age, and body weight .

Subcellular Localization

Within cells, Edoxaban-M2 is primarily localized in the cytoplasm, where it interacts with factor Xa to exert its anticoagulant effects . The compound does not require specific targeting signals or post-translational modifications for its activity, ensuring that it can effectively inhibit factor Xa regardless of its subcellular location . This broad distribution within the cell allows Edoxaban-M2 to maintain its therapeutic effects across various cellular compartments .

属性

IUPAC Name |

N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVMDGXTANLPMW-GMXVVIOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480450-71-3 | |

| Record name | Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

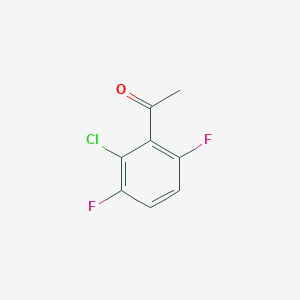

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)

![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)